

Section 1: Structural Divergence & Biosynthetic Context

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Compound of Interest

Compound Name: Cyclophenol

CAS No.: 20007-85-6

Cat. No.: B1669511

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Cyclophenol is a 7-membered 2,5-dioxopiperazine (a benzodiazepine derivative) featuring an epoxide ring, an

-methyl group, and a meta-hydroxylated phenyl ring[1]. In contrast, Viridicatin is a 3-hydroxy-4-phenylquinolin-2(1H)-one alkaloid[2]. In the fungal biosynthetic pathway, enzymes such as cyclophenase catalyze the structural rearrangement of the benzodiazepine core into the quinolinone architecture (e.g., cyclophenin to viridicatin, or **cyclophenol** to viridicatin)[3].

Comparing **cyclophenol** directly to viridicatin highlights two major spectral differences:

- Core Scaffold Rearrangement: The transition from an aliphatic, epoxide-containing 7-membered ring to a fully conjugated, planar quinolinone system.
- Phenyl Ring Substitution: **Cyclophenol** possesses a meta-hydroxyl group on its pendant phenyl ring, while viridicatin features an unsubstituted phenyl ring.

Section 2: Experimental Workflow & NMR Methodology

To ensure high-fidelity spectral data, the following self-validating protocol is recommended for the isolation and NMR characterization of these alkaloids.

Step 1: Fungal Cultivation and Extraction

- Cultivate the Penicillium strain (e.g., *P. aurantiogriseum*) on a solid rice medium or Czapek-Dox broth for 21–28 days[2].
- Extract the culture exhaustively with ethyl acetate (EtOAc) to capture the moderately polar alkaloids.
- Concentrate the extract under reduced pressure to yield the crude fungal metabolome.

Step 2: Chromatographic Isolation

- Fractionate the crude extract using normal-phase silica gel chromatography, applying a gradient of Hexane:EtOAc (e.g., 8:2 to 1:1)[2].
- Purify the target compounds using preparative HPLC (C18 column, 5 μ m, 250 \times 10 mm) to >95% purity. Causality: High purity is critical; even minor impurities or residual water can obscure the critical epoxide proton signals of **cyclophenol** or the exchangeable hydroxyl signals of viridicatin.

Step 3: NMR Sample Preparation

- Weigh 5–10 mg of the purified alkaloid.
- Dissolve the sample in 600 μ L of anhydrous DMSO-

. Causality: DMSO-

is specifically chosen over CDCl

or CD

OD because its strong hydrogen-bonding capability drastically slows the exchange rate of the N-H and O-H protons. This allows these labile protons to be clearly observed as sharp, diagnostic singlets in the

¹H NMR spectrum (e.g., the

12.24 N-H proton of viridicatin)[2].

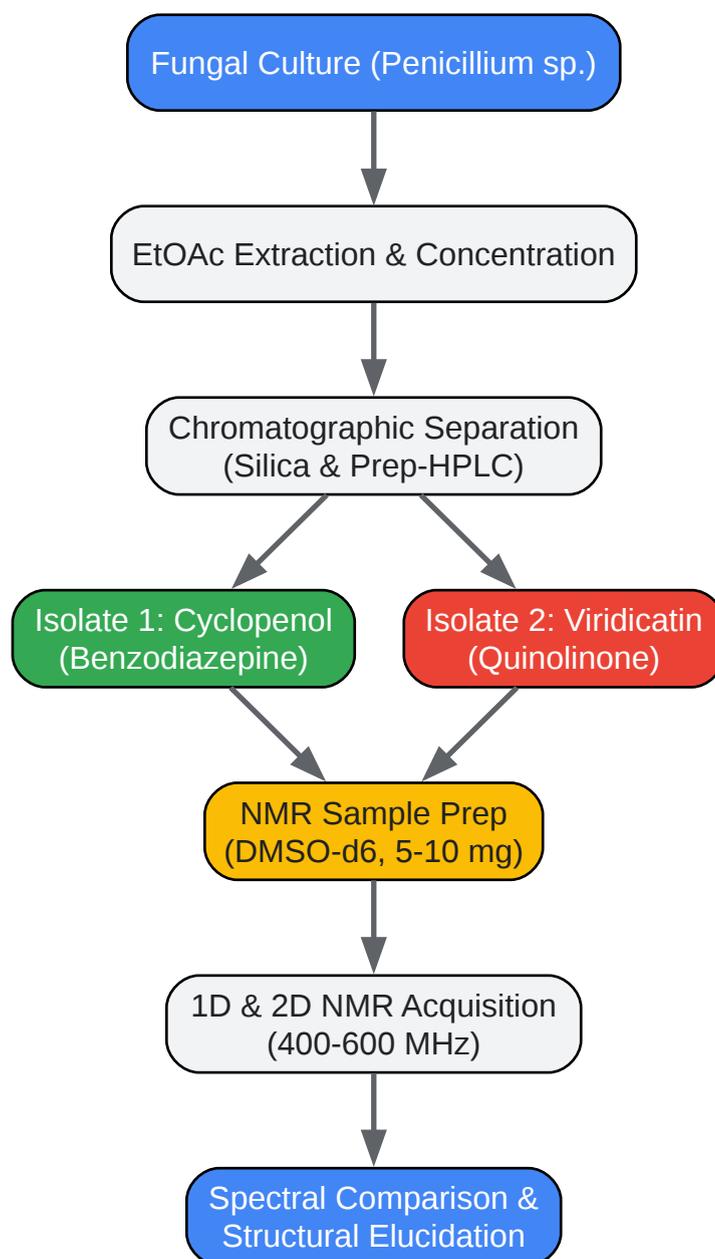
- Transfer the solution to a high-quality 5 mm precision NMR tube.

Step 4: NMR Acquisition Parameters

- H NMR: Acquire at 400 MHz or 600 MHz at a stabilized temperature of 298 K. Use a relaxation delay () of 2.0 s and a minimum of 64 scans to ensure a high signal-to-noise ratio.
- C NMR: Acquire at 100 MHz or 150 MHz with H decoupling (e.g., WALTZ-16). Use a of 2.0–3.0 s and 1024–2048 scans to ensure adequate relaxation and detection of quaternary carbons (such as the carbonyls and the C-4 of viridicatin)[2].

Section 3: Visualizing the Analytical Workflow

To contextualize the methodology, the following diagram illustrates the logical progression from fungal culture to spectral elucidation.



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Caption: Experimental workflow for the isolation and comparative NMR analysis of fungal alkaloids.

Section 4: Quantitative NMR Data Comparison

The following tables summarize the characteristic

H and

C NMR chemical shifts for **Cyclophenol** and Viridicatin in DMSO-

. The data highlights the stark contrast between the sp

-rich benzodiazepine core of **cyclophenol** and the fully sp

-hybridized quinolinone core of viridicatin[2],[1].

Table 1:

H NMR Chemical Shifts Comparison (DMSO-

,

in ppm)

Structural Feature	Cyclophenol (Benzodiazepine)	Viridicatin (Quinolinone)	Diagnostic Difference
Amide N-H	~10.81 (s, 1H)	~12.24 (br s, 1H)	Viridicatin N-H is highly deshielded due to the conjugated quinolinone ring.
Hydroxyl O-H	~9.49 (s, 1H, m-phenyl OH)	~9.21 (br s, 1H, C-3 OH)	Distinct positions: pendant phenyl ring vs. core heterocycle.
N-Methyl	~3.05 (s, 3H)	Absent	Confirms the loss of the -methyl group in viridicatin.
Epoxide / Aliphatic	~4.08 (s, 1H, H-10)	Absent	Viridicatin lacks sp methine protons; it is fully aromatic.
Fused Aromatic Ring	~7.10 - 7.60 (m, 4H)	~7.03 - 7.50 (m, 4H)	Similar chemical environments in both fused benzo-rings.
Pendant Phenyl Ring	~6.70 - 7.10 (m, 4H)	~7.40 - 7.91 (m, 5H)	Cyclophenol shows a 4-proton meta-substituted pattern; Viridicatin shows a 5-proton unsubstituted pattern.

Table 2:

¹³C NMR Chemical Shifts Comparison (DMSO-

,

in ppm)

Structural Feature	Cyclophenol	Viridicatin	Diagnostic Difference
Carbonyls (C=O)	~168.7, ~168.4	158.3 (C-2)	Cyclophenol has two distinct amide/imide carbonyls; Viridicatin has one.
C-3 / Epoxide	~71.7 (sp quaternary)	142.4 (sp enol)	Massive downfield shift in Viridicatin due to aromatization/enolization.
N-Methyl	36.1	Absent	Key marker for the intact benzodiazepine ring.
Pendant Phenyl C-1'	~135.3	~135.3	Ipso carbon remains relatively consistent across both scaffolds.
Pendant Phenyl C-3'	~157.0 (C-OH)	~128.0 (C-H)	Confirms the presence of the m-hydroxyl in cyclophenol and its absence in viridicatin.

Conclusion & Analytical Insights

The comparative NMR analysis of **cyclophenol** and viridicatin serves as a textbook example of how 1D NMR can rapidly differentiate between biosynthetically related scaffolds. The presence of the

-methyl singlet (

~3.05) and the sp

epoxide signals (

~71.7) are definitive markers for the **cycloenol** core[1]. Conversely, the highly deshielded N-H proton (

~12.24) and the fully sp

-hybridized carbon backbone (

158.3, 142.4) unequivocally identify the viridicatin quinolinone architecture[2].

References

1.2 2.3 3.1

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Sources

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